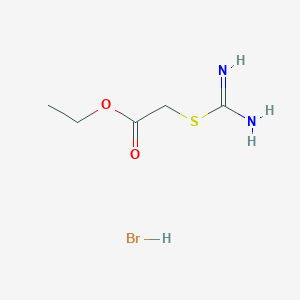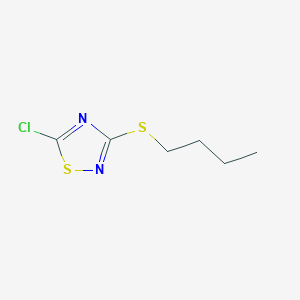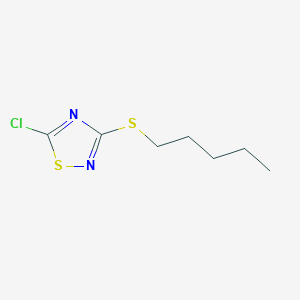![molecular formula C11H11ClN2S2 B6350047 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 1326813-92-6](/img/structure/B6350047.png)
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C11H11ClN2S2 and a molecular weight of 270.8 . It is also known by the synonym 1,2,4-Thiadiazole, 5-chloro-3-[(3-phenylpropyl)thio]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring substituted with a chlorine atom and a phenylpropylsulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the retrieved information .Scientific Research Applications
5-Cl-3-PPS-1,2,4-TD has been studied for its potential applications in various scientific fields. In chemistry, it has been used as a reagent in the synthesis of other compounds. In biochemistry, it has been studied for its potential use as an inhibitor of enzymes and as a potential drug candidate. In pharmacology, it has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 5-Cl-3-PPS-1,2,4-TD is not yet fully understood. However, it is believed to bind to and inhibit the activity of certain enzymes, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-PPS-1,2,4-TD have not yet been fully studied. However, in laboratory studies, it has been shown to inhibit the activity of certain enzymes, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, which can lead to increased drug concentrations in the body.
Advantages and Limitations for Lab Experiments
The use of 5-Cl-3-PPS-1,2,4-TD in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in aqueous solutions. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is not water soluble and may be difficult to work with in some laboratory applications.
Future Directions
The potential applications of 5-Cl-3-PPS-1,2,4-TD are still being explored. Future research may focus on further elucidating its mechanism of action, studying its effects on other enzymes, and developing new applications for it in the fields of chemistry, biochemistry, and pharmacology. Additionally, further research may be conducted on the safety and toxicity of 5-Cl-3-PPS-1,2,4-TD, as well as its potential use as a drug candidate.
Synthesis Methods
5-Cl-3-PPS-1,2,4-TD can be synthesized using a two-step reaction. The first step involves the reaction of 3-phenylpropylsulfanyl chloride with 1,2,4-thiadiazole in aqueous acetic acid. This reaction forms a mixture of 4-chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole and 5-chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole. The two compounds can then be separated by recrystallization.
properties
IUPAC Name |
5-chloro-3-(3-phenylpropylsulfanyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S2/c12-10-13-11(14-16-10)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKDRHAIKIXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)


![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)